molecular formula C12H18ClNO2 B13130523 ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

Cat. No.: B13130523
M. Wt: 243.73 g/mol
InChI Key: QFMZCYZEPUYABQ-RFVHGSKJSA-N
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Description

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate, which is an amino acid derivative. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using ethyl alcohol in the presence of an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar in structure but with different functional groups.

    Propyl propanoate: An ester with a different alkyl group.

Uniqueness

Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1

InChI Key

QFMZCYZEPUYABQ-RFVHGSKJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(C=C1)C)N.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl

Origin of Product

United States

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